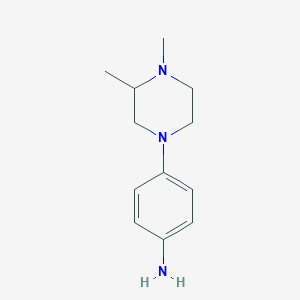
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Overview
Description
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This specific compound is characterized by the presence of a chloromethyl group at the second position of the quinazoline ring and a methoxyphenyl group attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by treating the quinazoline derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl magnesium bromide.
Formation of the Methylamine Moiety: The final step involves the reaction of the intermediate with methylamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinazoline ring or the chloromethyl group, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methoxyphenyl-quinazoline: A derivative with a methoxyphenyl group but lacking the chloromethyl and methylamine moieties.
2-Chloromethyl-quinazoline: A derivative with only the chloromethyl group.
Uniqueness:
- The presence of both the chloromethyl and methoxyphenyl groups in 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine provides unique chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
827031-05-0 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
InChI Key |
HADKEDUVFJBONA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
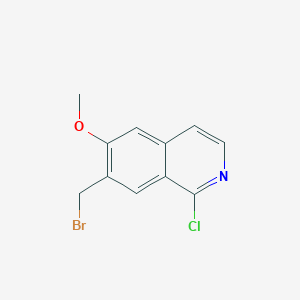

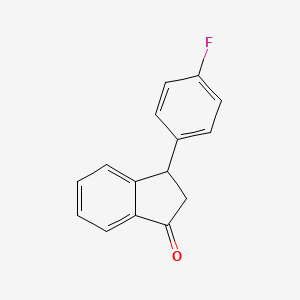
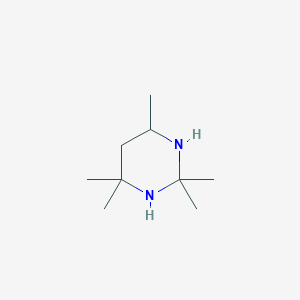
![tert-Butyl 5-methylenehexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8746604.png)
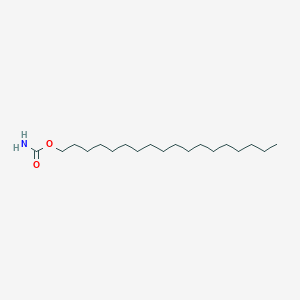
![(3aS,7aS)-2-Allyl-1,3-bis(4-bromobenzyl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B8746607.png)
![rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B8746608.png)
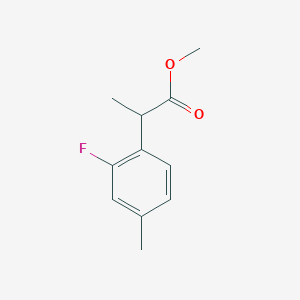
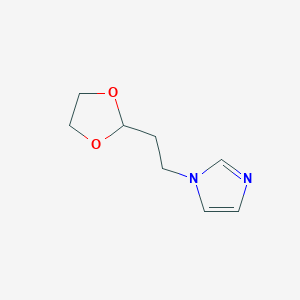
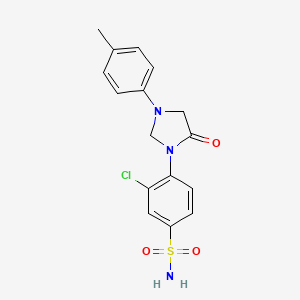
![Benzonitrile, 4-[[5-[4-(diMethylaMino)-1-piperidinyl]-3H-iMidazo[4,5-b]pyridin-2-yl]carbonyl]-2-(1,3,5-triMethyl-1H-pyrazol-4-yl)-](/img/structure/B8746645.png)

